Decahydroquinoxaline dihydrochloride
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Overview
Description
Decahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of quinoxaline, characterized by the presence of two hydrogen chloride molecules. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
- It is thought to interact with histamine receptors, particularly the H1 receptors . These receptors are located on blood vessels in the inner ear.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydroquinoxaline can be synthesized through several methods. One common approach involves the hydrogenation of quinoxaline in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation. The resulting decahydroquinoxaline is then treated with hydrogen chloride gas to form decahydroquinoxaline dihydrochloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Decahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroquinoxaline.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Decahydroquinoxaline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the hydrogenation and hydrochloride groups.
Tetrahydroquinoxaline: A partially hydrogenated derivative.
Piperazine: A structurally related compound with similar nitrogen-containing rings.
Uniqueness: Decahydroquinoxaline dihydrochloride is unique due to its fully hydrogenated structure and the presence of two hydrochloride groups. This gives it distinct chemical properties, such as increased stability and reactivity, compared to its analogs .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-4-8-7(3-1)9-5-6-10-8;;/h7-10H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDPEXGWNMIMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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